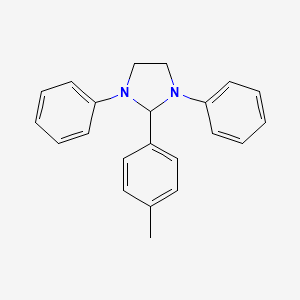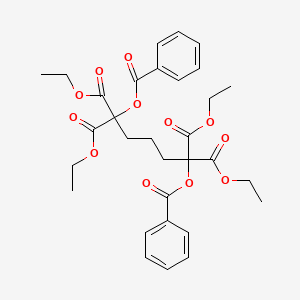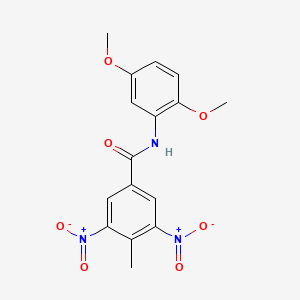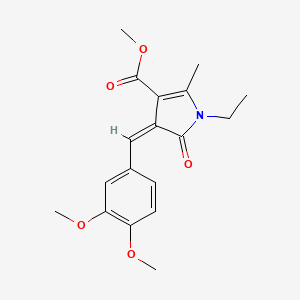
2-(4-methylphenyl)-1,3-diphenylimidazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-1,3-diphenylimidazolidine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic organic compound that contains both nitrogen and carbon atoms in its structure. This compound has been found to exhibit a range of interesting properties that make it an attractive target for further research.
作用機序
The mechanism of action of 2-(4-methylphenyl)-1,3-diphenylimidazolidine is not fully understood, but it is thought to involve the inhibition of various signaling pathways that are involved in inflammation and tumor growth. This compound has been found to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of genes that control inflammation and cell proliferation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and anti-tumor activity, 2-(4-methylphenyl)-1,3-diphenylimidazolidine has also been found to exhibit a range of other biochemical and physiological effects. For example, it has been found to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics. It has also been found to have antioxidant activity, which may be beneficial in the prevention of various diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(4-methylphenyl)-1,3-diphenylimidazolidine in lab experiments is its potent activity against inflammation and tumor growth. This makes it an attractive candidate for the development of new drugs for the treatment of various diseases. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
将来の方向性
There are many potential future directions for research on 2-(4-methylphenyl)-1,3-diphenylimidazolidine. One promising area of research involves the development of new drug candidates based on this compound. Another potential direction is the investigation of its effects on various signaling pathways involved in disease pathology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential limitations in vivo.
合成法
The synthesis of 2-(4-methylphenyl)-1,3-diphenylimidazolidine can be achieved through a variety of different methods. One common method involves the reaction of 4-methylbenzaldehyde with benzil in the presence of ammonium acetate and acetic acid. This reaction produces the intermediate 2-(4-methylphenyl)-1,2-diphenyl-1,3-propanedione, which can then be converted to the final product through a cyclization reaction.
科学的研究の応用
2-(4-methylphenyl)-1,3-diphenylimidazolidine has been used in a variety of scientific research applications. One of the most promising areas of research involves its potential as a drug candidate for the treatment of various diseases. This compound has been found to exhibit potent anti-inflammatory and anti-tumor activity in vitro, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
2-(4-methylphenyl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2/c1-18-12-14-19(15-13-18)22-23(20-8-4-2-5-9-20)16-17-24(22)21-10-6-3-7-11-21/h2-15,22H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZIBWJSGJCKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367171 |
Source


|
| Record name | 2-(4-methylphenyl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95291-63-7 |
Source


|
| Record name | 2-(4-methylphenyl)-1,3-diphenylimidazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5029051.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5029059.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5029067.png)

![4-allyl-1-[3-(2,4-dichlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5029077.png)
![3-[2-hydroxy-3-(4-isopropylphenoxy)propyl]-1-methyl-2-propyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5029080.png)

![4-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-1,4-oxazepane](/img/structure/B5029089.png)
![ethyl 4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B5029092.png)
![(3S*,4S*)-1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5029098.png)

![5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5029106.png)
